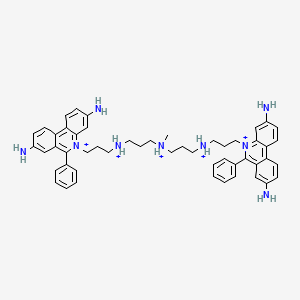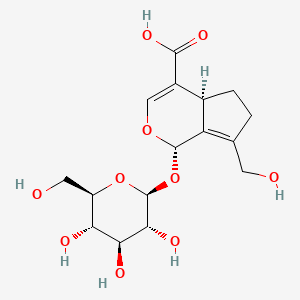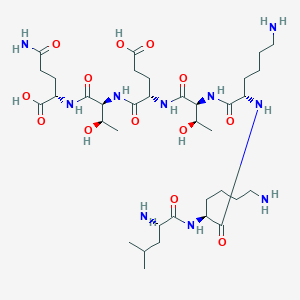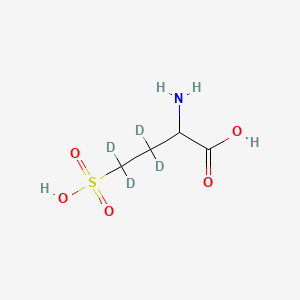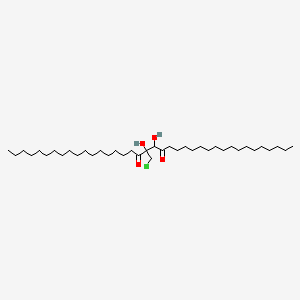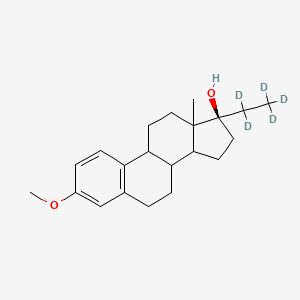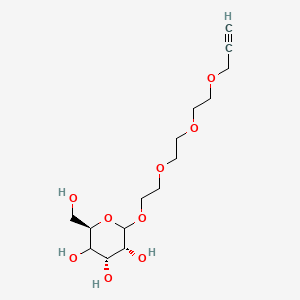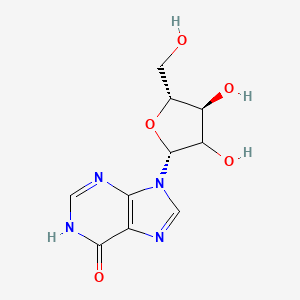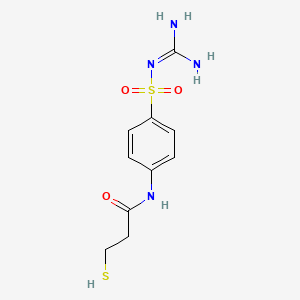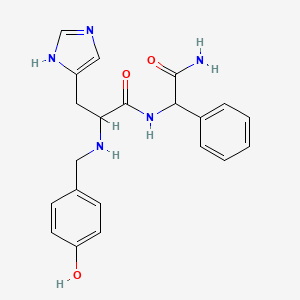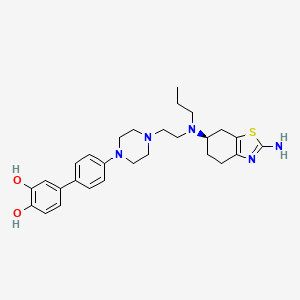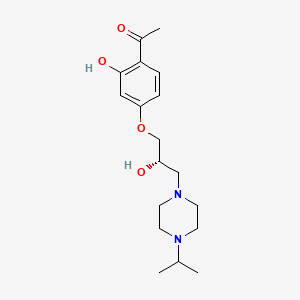
AChE-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has shown potential in the treatment of Alzheimer’s disease due to its neuroprotective and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AChE-IN-11 can be synthesized through a series of chemical reactions involving piperazine and dihydrofuran derivatives. The synthesis typically involves radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
AChE-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Mécanisme D'action
AChE-IN-11 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through a mixed-type mechanism, where the compound binds to both the catalytic active site and the peripheral anionic site of the enzyme . This dual binding enhances its inhibitory potency and prolongs the action of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: Also used in Alzheimer’s treatment, with a mechanism involving acetylcholinesterase inhibition.
Uniqueness
AChE-IN-11 stands out due to its multifunctional properties, including its ability to chelate metal ions and its antioxidant activity. These additional properties make it a promising candidate for further research and development in treating neurodegenerative diseases .
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-[(2S)-2-hydroxy-3-(4-propan-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H28N2O4/c1-13(2)20-8-6-19(7-9-20)11-15(22)12-24-16-4-5-17(14(3)21)18(23)10-16/h4-5,10,13,15,22-23H,6-9,11-12H2,1-3H3/t15-/m0/s1 |
Clé InChI |
ZVKQLSQKXWYQFF-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)N1CCN(CC1)C[C@@H](COC2=CC(=C(C=C2)C(=O)C)O)O |
SMILES canonique |
CC(C)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



